molecular formula C18H19N3O2S B6104739 (2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B6104739
M. Wt: 341.4 g/mol
InChI Key: PPBJXDHUMXPBFE-UHFFFAOYSA-N
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Description

(2E)-2-(acetylimino)-N-(bicyclo[221]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, the introduction of the acetylimino group, and the construction of the benzothiazole ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(acetylimino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-acetamido-N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10(22)20-18-21-15-5-4-13(8-16(15)24-18)17(23)19-9-14-7-11-2-3-12(14)6-11/h2-5,8,11-12,14H,6-7,9H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJXDHUMXPBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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